molecular formula C5H11NO2 B187150 N-(2-hydroxyethyl)-N-methylacetamide CAS No. 15567-95-0

N-(2-hydroxyethyl)-N-methylacetamide

Cat. No.: B187150
CAS No.: 15567-95-0
M. Wt: 117.15 g/mol
InChI Key: OBSKGKGKPGOOTB-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methylacetamide is an organic compound with the molecular formula C5H11NO2. It is a derivative of acetamide, where one of the hydrogen atoms is replaced by a 2-hydroxyethyl group and another by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)-N-methylacetamide can be synthesized through the reaction of N-methylacetamide with ethylene oxide under controlled conditions. The reaction typically involves the use of a catalyst, such as sodium hydroxide, to facilitate the addition of the 2-hydroxyethyl group to the nitrogen atom of the N-methylacetamide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The process may also involve purification steps, such as distillation or crystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N-methylacetamide.

    Reduction: The compound can be reduced to form N-(2-hydroxyethyl)-N-methylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: N-(2-oxoethyl)-N-methylacetamide.

    Reduction: N-(2-hydroxyethyl)-N-methylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals due to its amphiphilic nature.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-N-methylacetamide can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)acetamide: Lacks the methyl group, resulting in different chemical properties and reactivity.

    N-Methylacetamide:

    N-(2-Hydroxyethyl)-N-ethylacetamide: Contains an ethyl group instead of a methyl group, leading to variations in its physical and chemical properties.

Uniqueness: The presence of both the 2-hydroxyethyl and methyl groups in this compound imparts unique properties, such as enhanced solubility in water and organic solvents, making it a versatile compound for various applications.

Biological Activity

N-(2-hydroxyethyl)-N-methylacetamide (HEM) is an organic compound with the molecular formula C5_5H11_{11}NO2_2. This compound, a derivative of acetamide, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly in the context of inflammation and pain management. This article explores the biological activity of HEM, including its mechanisms of action, pharmacological effects, and relevant case studies.

HEM is characterized by the presence of a hydroxyl group and a methyl group attached to the nitrogen atom. The synthesis typically involves the reaction of N-methylacetamide with 2-hydroxyethyl halides under basic conditions, leading to various derivatives that can further enhance its biological properties.

Target Interaction:
HEM primarily interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism and inflammation. The interaction with PPAR-α is significant for its anti-inflammatory effects.

Biochemical Pathways:

  • Enhancement of Anandamide Activity: HEM enhances the activity of anandamide through an "entourage effect," which may contribute to its analgesic properties.
  • Covalent Modification: The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function.

Biological Activities

HEM exhibits various biological activities, which are summarized in the following table:

Activity Description References
Anti-inflammatoryReduces inflammation by modulating mast cell activation and cytokine release.
AnalgesicProvides pain relief through mechanisms involving endocannabinoid modulation.
NeuroprotectiveProtects neuronal cells from damage in models of neurodegeneration.
AnticonvulsantExhibits potential in reducing seizure activity in animal models.

Case Studies and Research Findings

  • Anti-inflammatory Effects:
    A study demonstrated that HEM significantly reduced edema formation and inflammatory hyperalgesia in animal models by down-regulating mast cell activation. This suggests potential therapeutic applications in treating chronic inflammatory conditions .
  • Neuroprotective Properties:
    Research indicated that HEM could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in neurodegenerative diseases.
  • Analgesic Mechanisms:
    A clinical trial explored HEM's efficacy as an analgesic agent, showing promising results in patients suffering from chronic pain conditions. The study noted a significant reduction in pain scores after administration .

Pharmacokinetics

HEM is rapidly absorbed and metabolized in the body. It is primarily excreted via feces, with about 65% of the administered dose eliminated within 72 hours. Understanding its pharmacokinetic profile is essential for optimizing dosage regimens in therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKGKGKPGOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440952
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15567-95-0
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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